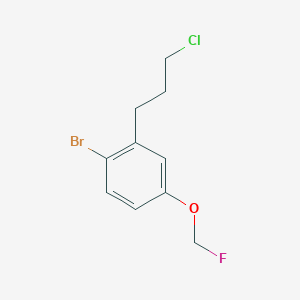

1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene

Beschreibung

1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene is a halogenated aromatic compound featuring a bromine atom at the 1-position, a 3-chloropropyl chain at the 2-position, and a fluoromethoxy group (-OCH₂F) at the 4-position of the benzene ring. The fluoromethoxy group introduces moderate electron-withdrawing effects, influencing reactivity and stability compared to non-fluorinated analogs .

Eigenschaften

Molekularformel |

C10H11BrClFO |

|---|---|

Molekulargewicht |

281.55 g/mol |

IUPAC-Name |

1-bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene |

InChI |

InChI=1S/C10H11BrClFO/c11-10-4-3-9(14-7-13)6-8(10)2-1-5-12/h3-4,6H,1-2,5,7H2 |

InChI-Schlüssel |

KSLGYJMPYZDFBT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1OCF)CCCCl)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene typically involves multiple steps, starting with the halogenation of benzene derivatives. One common method is the bromination of 2-(3-chloropropyl)-4-(fluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve maximum efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Oxidation: The propyl chain can be oxidized to form carboxylic acids or aldehydes.

Reduction: The compound can be reduced to remove halogen atoms or convert functional groups to simpler forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzenes with different functional groups.

Oxidation: Products include carboxylic acids, aldehydes, or ketones.

Reduction: Products include dehalogenated benzenes or simpler hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and functional groups allows it to form specific interactions, such as hydrogen bonding, van der Waals forces, or covalent bonding, with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural parameters of 1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene with analogous halogenated benzene derivatives:

*Note: Values for the target compound are estimated based on structural similarity to and .

Key Observations:

- Electron Effects: The fluoromethoxy group (-OCH₂F) in the target compound is less electron-withdrawing than the difluoromethoxy (-OCHF₂) or trifluoromethoxy (-OCF₃) groups in analogs, affecting aromatic electrophilic substitution rates .

- Boiling Points: Halogenated benzenes with longer alkyl chains (e.g., 3-bromopropyl) exhibit higher boiling points due to increased molecular weight and van der Waals interactions .

Industrial and Agrochemical Relevance

- Pesticide Intermediates: highlights bromopropylate and chloropropylate as pesticides derived from brominated/chlorinated benzenes. The target compound’s 3-chloropropyl and fluoromethoxy groups could serve as precursors for analogous agrochemicals with modified bioactivity .

Biologische Aktivität

1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene is a chemical compound with the formula C10H11BrClFO. It has garnered attention in various fields of research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and findings from diverse research sources.

- Chemical Structure : The compound features a bromine atom at the 1-position, a chloropropyl group at the 2-position, and a fluoromethoxy group at the 4-position of the benzene ring.

- Molecular Weight : 281.55 g/mol

- CAS Number : 1806472-07-0

Biological Activity Overview

Research indicates that 1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene exhibits significant biological activities, particularly in inhibiting specific kinases involved in cancer progression.

The compound is noted for its role as an inhibitor of Colony Stimulating Factor 1 Receptor (CSF-1R), which is implicated in various cancers. CSF-1R signaling is crucial for the proliferation and survival of macrophages, which can influence tumor microenvironments and promote cancer progression .

In Vitro Studies

A study examining the effects of this compound on cancer cell lines demonstrated a marked reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis in malignant cells, highlighting its potential as an anti-cancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

In Vivo Studies

In animal models, administration of this compound resulted in significant tumor size reduction compared to control groups. The study reported a decrease in tumor-associated macrophages, suggesting that the compound effectively disrupts CSF-1R signaling pathways.

Toxicity and Safety Profile

While the biological activity is promising, toxicity assessments are crucial. Preliminary studies indicate that at therapeutic doses, the compound exhibits low acute toxicity. However, further studies are necessary to evaluate chronic exposure effects and long-term safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.